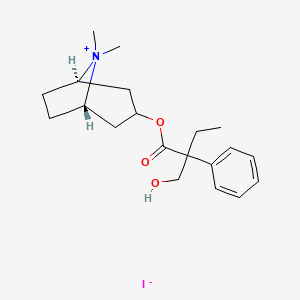

Ilmetropium iodide

Description

Properties

CAS No. |

129109-88-2 |

|---|---|

Molecular Formula |

C20H30INO3 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate iodide |

InChI |

InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?; |

InChI Key |

PIQNXFBDPDECGD-DGPRCEOPSA-M |

Isomeric SMILES |

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.[I-] |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

hydroxymethylphenylbutyric acid iodomethylate tropine ester troventol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ilmetropium Iodide

Disclaimer: Information regarding the specific pharmacological properties and mechanism of action of ilmetropium iodide is not extensively available in peer-reviewed scientific literature or public databases. This guide, therefore, presents a hypothesized mechanism of action based on its classification as a bronchodilator and its chemical structure, which is suggestive of a quaternary ammonium compound. The experimental data and protocols described are representative of those used to characterize compounds within this likely drug class, namely muscarinic receptor antagonists.

Introduction

This compound is identified as a bronchodilator, a class of drugs that widen the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs.[1] Given its chemical structure, which likely includes a quaternary ammonium group, this compound is hypothesized to function as a muscarinic receptor antagonist. This mode of action is common to other well-established bronchodilators such as ipratropium and tiotropium. This guide will explore the putative mechanism of action of this compound as a muscarinic antagonist, detailing the relevant signaling pathways and the experimental methodologies used to elucidate such mechanisms.

Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism

The tone of the bronchial smooth muscle is largely regulated by the parasympathetic nervous system, which releases acetylcholine (ACh). ACh acts on muscarinic receptors on the surface of smooth muscle cells to cause contraction. It is proposed that this compound acts as a competitive antagonist at these muscarinic receptors.

Specifically, in the airways, the M3 muscarinic receptor subtype is the most critical for mediating bronchoconstriction. By binding to these M3 receptors, this compound would prevent acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. This results in relaxation of the airway smooth muscle and subsequent bronchodilation.

Signaling Pathways

The interaction of this compound with the M3 muscarinic receptor is believed to interrupt the Gq/11 protein-coupled signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Hypothesized signaling pathway of this compound action.

Quantitative Data Presentation

While no specific quantitative data for this compound is publicly available, the following tables illustrate how such data would be presented for a muscarinic receptor antagonist.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Ipratropium | 0.9 | 1.6 | 1.0 | 1.3 | 1.2 |

| Tiotropium | 0.3 | 1.8 | 0.1 | 0.8 | 0.5 |

| Atropine | 0.2 | 0.6 | 0.3 | 0.5 | 0.4 |

Data for Ipratropium, Tiotropium, and Atropine are representative values from literature.

Table 2: Functional Antagonism in Bronchial Tissue (pA2 values)

| Compound | Guinea Pig Trachea | Human Bronchus |

| This compound | Data N/A | Data N/A |

| Ipratropium | 8.9 | 9.1 |

| Tiotropium | 10.2 | 10.5 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The characterization of a putative muscarinic antagonist like this compound would involve a series of in vitro and ex vivo experiments.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

Add varying concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assays (Calcium Mobilization)

-

Objective: To assess the functional antagonist activity of this compound at the M3 receptor.

-

Methodology:

-

Use a cell line expressing the human M3 receptor (e.g., HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known muscarinic agonist (e.g., carbachol).

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

-

Determine the ability of this compound to inhibit the agonist-induced calcium response and calculate the IC50.

-

3. Ex Vivo Organ Bath Studies

-

Objective: To evaluate the effect of this compound on airway smooth muscle contraction.

-

Methodology:

-

Isolate tracheal or bronchial rings from an animal model (e.g., guinea pig) or human donor tissue.

-

Mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the tissues to isometric force transducers to record muscle tension.

-

Induce a contractile response with a muscarinic agonist (e.g., acetylcholine or methacholine) to establish a concentration-response curve.

-

In parallel experiments, pre-incubate the tissues with various concentrations of this compound before generating the agonist concentration-response curve.

-

Analyze the rightward shift of the concentration-response curve in the presence of this compound to determine its potency (pA2 value) as a competitive antagonist.

-

Caption: General experimental workflow for characterizing a muscarinic antagonist.

Conclusion

While direct experimental evidence for this compound is lacking in the public domain, its designation as a bronchodilator and its likely chemical nature strongly suggest that it functions as a muscarinic receptor antagonist. This mechanism involves the competitive blockade of M3 receptors on airway smooth muscle, leading to relaxation and bronchodilation. The experimental protocols and data presentation formats described herein represent the standard approach for the preclinical characterization of such a compound. Further research and publication of data are necessary to definitively elucidate the precise pharmacological profile of this compound.

References

Mequitamium Iodide: A Technical Guide on its Antagonistic Action at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium iodide (LG 30435) is a novel quaternary ammonium phenothiazine derivative that has demonstrated potent antagonistic activity at muscarinic acetylcholine receptors (mAChRs).[1] As a competitive antagonist, it holds potential for therapeutic applications where modulation of the parasympathetic nervous system is desired. This technical guide provides a comprehensive overview of the available data on mequitamium iodide, focusing on its interaction with muscarinic receptors, including quantitative binding data, experimental methodologies, and relevant signaling pathways.

Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][3][4] They are involved in a myriad of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretions.[4][5][6] The five subtypes of muscarinic receptors, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling cascades, making subtype-selective antagonists highly sought after for targeted therapeutic interventions.[2][7]

This guide will delve into the specifics of mequitamium iodide's binding affinity for various muscarinic receptor subtypes and its broader receptor interaction profile. Detailed experimental protocols are provided to enable replication and further investigation of its pharmacological properties.

Quantitative Data Summary

The binding affinity of mequitamium iodide for muscarinic receptors has been characterized through in vitro binding experiments. The following table summarizes the key quantitative data, presenting the inhibition constants (Ki) against various muscarinic receptor subtypes.

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Muscarinic (non-selective) | Various tissue homogenates | [3H]-N-methylscopolamine | 12-77 | [1] |

| Histamine H1 | Rat brain membranes | [3H]-pyrilamine | 9 | [1] |

| Serotonin 5-HT2 | Not specified | Not specified | 1,000-10,000 | [1] |

| Platelet-Activating Factor (PAF) | Not specified | Not specified | 1,000-10,000 | [1] |

| Verapamil Binding Sites | Not specified | Not specified | 1,000-10,000 | [1] |

| Beta-adrenergic Receptors | Not specified | Not specified | 1,000-10,000 | [1] |

Table 1: Binding Affinity of Mequitamium Iodide for Muscarinic and Other Receptors.

The data indicates that mequitamium iodide is a potent antagonist at muscarinic receptors, with affinity in the nanomolar range.[1] Notably, it also exhibits high affinity for histamine H1 receptors.[1] The interaction with muscarinic receptors in rat cerebral cortex and lung parenchyma has been shown to be competitive.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of mequitamium iodide's binding affinity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The displacement of this radioligand by an unlabeled compound (in this case, mequitamium iodide) allows for the calculation of the unlabeled compound's binding affinity.

Objective: To determine the inhibition constant (Ki) of mequitamium iodide for muscarinic receptors.

Materials:

-

Tissue homogenates (e.g., rat brain membranes, various tissue homogenates) expressing muscarinic receptors.

-

Radioligand: [3H]-N-methylscopolamine (for muscarinic receptors), [3H]-pyrilamine (for histamine H1 receptors).

-

Mequitamium iodide (unlabeled competitor).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare tissue homogenates containing the receptors of interest according to standard laboratory protocols.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of mequitamium iodide. Include control tubes with no competitor (total binding) and tubes with a high concentration of a known saturating ligand to determine non-specific binding.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of mequitamium iodide by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of mequitamium iodide that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Muscarinic receptors mediate their effects through the activation of distinct intracellular signaling pathways. The five subtypes are broadly categorized into two families based on their G-protein coupling.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2][3][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, such as smooth muscle contraction and glandular secretion.[4][8]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[2][7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[2]

As a competitive antagonist, mequitamium iodide would block the binding of acetylcholine to these receptors, thereby preventing the initiation of these downstream signaling events.

References

- 1. High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

Ilmetropium Iodide for Respiratory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmetropium iodide is a quaternary ammonium antimuscarinic agent investigated for its potential as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a selective M-cholinergic receptor antagonist, it functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors on airway smooth muscle, thereby preventing bronchoconstriction.[1] Preclinical evidence suggests that this compound possesses a greater potency and selectivity compared to established anticholinergic drugs like atropine sulfate and ipratropium bromide.[1] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its evaluation in respiratory research.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₀H₃₀INO₃ |

| Molecular Weight | 459.36 g/mol |

| CAS Number | 129109-88-2 |

| Chemical Name | (1R,3r,5S)-3-[(2R)-2-(hydroxymethyl)-2-phenylbutanoyl]oxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane;iodide |

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by blocking muscarinic acetylcholine receptors, primarily the M3 subtype located on airway smooth muscle cells. The binding of acetylcholine to these Gq protein-coupled receptors initiates a signaling cascade that leads to muscle contraction and bronchoconstriction. This compound competitively antagonizes this process.

The signaling pathway initiated by M3 muscarinic receptor activation in airway smooth muscle is depicted below:

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The primary source of data comes from a study on acetylcholine-induced bronchoconstriction in guinea pigs.

Table 1: In Vivo Efficacy of this compound and Other Anticholinergic Drugs [1]

| Drug | ED₅₀ (µg/kg, i.v.) | Relative Activity (Atropine sulfate = 1.0) |

| This compound | 0.45 ± 0.13 | 10.0 |

| Ipratropium bromide | 1.17 ± 0.37 | 3.9 |

| Atropine sulfate | 4.43 ± 0.55 | 1.0 |

| Atropine methylbromide | 0.65 ± 0.1 | 6.9 |

| Scopolamine hydrobromide | 2.27 ± 0.36 | 2.0 |

| Hyoscyamine hydrobromide | 1.08 ± 0.24 | 4.2 |

ED₅₀: The dose causing a 50% decrease in acetylcholine-induced bronchospasm.

Note: Extensive literature searches did not yield publicly available data on the binding affinities (Ki values) of this compound for M1, M2, and M3 muscarinic receptor subtypes, nor any pharmacokinetic data (e.g., Cmax, Tmax, half-life).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the in vivo bronchoprotective effects of compounds.

Experimental Workflow:

Methodology:

-

Animal Preparation: Male Hartley guinea pigs (300-400 g) are used. Animals are housed in standard conditions with ad libitum access to food and water.

-

Anesthesia and Surgical Preparation: Animals are anesthetized with an appropriate anesthetic (e.g., urethane). The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous administration of substances.

-

Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in intratracheal pressure or lung resistance and dynamic compliance using a pneumotachograph.

-

Experimental Procedure:

-

A baseline level of bronchomotor tone is established.

-

The test compound (this compound or vehicle) is administered intravenously.

-

After a set period (e.g., 5 minutes), a submaximal bronchoconstrictor dose of acetylcholine is administered intravenously.

-

The resulting bronchoconstriction is recorded.

-

A dose-response curve is generated by administering increasing doses of the test compound prior to the acetylcholine challenge.

-

-

Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated for each dose of the test compound. The ED₅₀ (the dose causing 50% inhibition) is then determined.

In Vitro Isolated Tracheal Ring Preparation

This ex vivo model allows for the direct assessment of a compound's effect on airway smooth muscle contractility.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Guinea pigs or mice are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

-

Mounting: The tracheal rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are equilibrated under a resting tension of 1 g for at least 60 minutes, with the buffer being changed every 15 minutes.

-

Experimental Procedure:

-

The rings are contracted with a submaximal concentration of a contractile agent (e.g., acetylcholine or carbachol).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the organ bath.

-

The relaxation of the tracheal ring is recorded.

-

-

Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction. The IC₅₀ (the concentration causing 50% relaxation) is then calculated.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. Although specific data for this compound is not available, the general protocol is provided below.

Methodology:

-

Membrane Preparation: Cell lines expressing the human M1, M2, or M3 muscarinic receptors are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Assay:

-

The membrane preparation is incubated with a specific radioligand for the muscarinic receptor (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Models for Respiratory Disease Research

Evaluating the efficacy of this compound in relevant animal models of asthma and COPD is a crucial step in its preclinical development.

-

Asthma Models: Allergic asthma is often modeled in animals (e.g., guinea pigs, mice) by sensitization and subsequent challenge with an allergen such as ovalbumin or house dust mite extract. Key endpoints for assessing therapeutic efficacy include airway hyperresponsiveness to bronchoconstrictors (e.g., methacholine), airway inflammation (evaluated by bronchoalveolar lavage fluid analysis and lung histology), and measurement of inflammatory mediators.

-

COPD Models: COPD is typically induced in animals by chronic exposure to cigarette smoke or other noxious particles and gases. Important parameters to evaluate include the development of emphysema, chronic airway inflammation (characterized by an influx of neutrophils and macrophages), and progressive decline in lung function.

Conclusion

This compound is a potent and selective M-cholinergic receptor antagonist with demonstrated superior in vivo bronchoprotective activity compared to atropine and ipratropium bromide in a preclinical model. Its mechanism of action involves the blockade of M3 muscarinic receptors on airway smooth muscle, thereby inhibiting acetylcholine-induced bronchoconstriction. While the available data is promising, further research is required to fully characterize its pharmacological profile. Specifically, determination of its binding affinities for the different muscarinic receptor subtypes and a thorough investigation of its pharmacokinetic properties are essential next steps. Furthermore, evaluating its efficacy in established animal models of asthma and COPD will be critical to ascertain its therapeutic potential for these chronic respiratory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel anticholinergic agents for respiratory research.

References

An In-depth Technical Guide to the Synthesis and Purification of Ilmetropium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ilmetropium iodide, a quaternary ammonium compound with bronchodilator properties. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed methodologies, data presentation, and visual representations of the core processes.

Introduction

This compound, systematically named (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octanium iodide, is a chiral quaternary ammonium salt. Its core structure is an 8-azabicyclo[3.2.1]octane, a tropane derivative. As a bronchodilator, it is of interest for the treatment of respiratory diseases characterized by airway obstruction. This guide will delve into the chemical synthesis, purification strategies, and the underlying mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a classic quaternization reaction known as the Menschutkin reaction. This involves the alkylation of a tertiary amine with an alkyl halide. In this specific case, the tertiary amine precursor is (1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octane, which is then methylated using methyl iodide.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the tertiary amine precursor, followed by the quaternization reaction.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Quaternization

Materials:

-

(1R,3R,5S)-3-(((2RS)-2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octane (Tertiary Amine Precursor)

-

Methyl Iodide (CH₃I)

-

Anhydrous acetone or acetonitrile (solvent)

-

Diethyl ether or ethyl acetate (for precipitation/crystallization)

Procedure:

-

Dissolve the tertiary amine precursor in a suitable anhydrous solvent such as acetone or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the quaternary ammonium salt, this compound, may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or ethyl acetate.

-

Collect the solid product by filtration.

-

Wash the collected solid with the precipitation solvent to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvent. As this compound is a chiral compound existing as diastereomers, the purification strategy may also need to address the separation of these stereoisomers if a specific isomer is desired.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for quaternary ammonium salts include alcohol/ether or alcohol/ester mixtures (e.g., ethanol/diethyl ether, methanol/ethyl acetate).

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can enhance the yield.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound under vacuum.

Chiral Purification

For the separation of diastereomers, chromatographic techniques are typically employed.

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to resolve the different stereoisomers.

-

Supercritical Fluid Chromatography (SFC): SFC is often a preferred method for preparative chiral separations due to its efficiency and reduced solvent consumption.

Data Presentation

Quantitative data from the synthesis and purification processes are summarized in the tables below. (Note: The following data are representative and may vary based on experimental conditions).

Table 1: Synthesis of this compound - Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | |

| Tertiary Amine Precursor | 1.0 g |

| Methyl Iodide | 1.5 eq |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | 45 °C |

| Reaction Time | 12 h |

| Yield | |

| Crude Yield | 85% |

| Purified Yield (after recrystallization) | 70% |

Table 2: Purity Analysis of this compound

| Analytical Method | Result |

| High-Performance Liquid Chromatography (HPLC) | |

| Purity (Diastereomeric Mixture) | >98.5% |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H and ¹³C NMR | Consistent with structure |

| Mass Spectrometry (MS) | |

| m/z | [M]⁺ calculated and found |

Mechanism of Action: Anticholinergic Signaling Pathway

This compound functions as a bronchodilator by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways. As a quaternary ammonium compound, its positive charge limits its systemic absorption, leading to a more localized effect in the lungs.

The signaling pathway involves the blockade of acetylcholine-induced bronchoconstriction.

An In-Depth Technical Guide to Ilmetropium Iodide (CAS Number: 129109-88-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Ilmetropium iodide. Comprehensive experimental data and detailed research findings on this specific compound are limited in the public domain. Therefore, this guide provides a foundational understanding based on its classification as a bronchodilator, likely operating as an anticholinergic agent, supplemented with general principles of this drug class.

Introduction

This compound, identified by the CAS number 129109-88-2, is classified as a bronchodilator.[1][2] Bronchodilators are a class of drugs that widen the airways of the lungs, making breathing easier. While specific research on this compound is not extensively available, its chemical structure suggests it belongs to the family of quaternary ammonium anticholinergic compounds. This guide will delve into the core chemical and pharmacological aspects of this compound, drawing parallels with well-understood anticholinergic bronchodilators to provide a comprehensive technical overview.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 129109-88-2 | [3] |

| Molecular Formula | C₂₀H₃₀INO₃ | [3] |

| Molecular Weight | 459.36 g/mol | [3] |

| Synonyms | This compound | [3] |

| Canonical SMILES | CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] | [3] |

| Physical Description | Information not publicly available. Likely a solid at room temperature. | |

| Solubility | Information not publicly available. Quaternary ammonium salts often exhibit solubility in water and polar organic solvents. |

Presumed Mechanism of Action: Anticholinergic Bronchodilation

Based on its structural features, this compound is presumed to act as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.

Signaling Pathway of Anticholinergic Bronchodilators

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh) released from vagal nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchoconstriction. This compound, as a muscarinic antagonist, is expected to block this pathway.

Caption: Presumed mechanism of action for this compound as an anticholinergic bronchodilator.

Pharmacological Profile (Hypothetical)

The pharmacological profile of a drug encompasses its pharmacodynamic and pharmacokinetic properties. While specific data for this compound is unavailable, a hypothetical profile can be constructed based on its drug class.

Pharmacodynamics

-

Receptor Affinity and Selectivity: The affinity (Ki) of this compound for the different muscarinic receptor subtypes (M1-M5) would be a critical determinant of its efficacy and side-effect profile. Higher affinity for M3 receptors in the airways, coupled with lower affinity for M2 receptors (which can be involved in cardiac function), is a desirable characteristic for inhaled bronchodilators.

-

Potency (IC50/EC50): The concentration of this compound required to inhibit 50% of the maximal response to a muscarinic agonist (IC50) or to produce 50% of its own maximal effect (EC50) would quantify its potency.

-

Onset and Duration of Action: These parameters are crucial for therapeutic use. For maintenance therapy, a long duration of action is preferred.

Pharmacokinetics (ADME)

-

Absorption: For an inhaled drug, systemic absorption is generally low, which is advantageous for minimizing side effects.

-

Distribution: The distribution of the drug within the lungs and its potential to distribute to other tissues.

-

Metabolism: The metabolic pathways, primarily hepatic, that inactivate the drug.

-

Excretion: The routes of elimination from the body, typically renal and/or fecal.

Experimental Protocols (General)

Detailed experimental protocols for this compound have not been found in the public literature. However, the following are standard methodologies used to characterize novel anticholinergic bronchodilators.

In Vitro Studies

-

Radioligand Binding Assays:

-

Objective: To determine the affinity of this compound for muscarinic receptor subtypes.

-

Methodology:

-

Prepare cell membranes from tissues or cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells transfected with M1, M2, or M3 receptors).

-

Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

-

Isolated Organ Bath Studies:

-

Objective: To assess the functional antagonist activity of this compound on airway smooth muscle contraction.

-

Methodology:

-

Isolate tracheal or bronchial rings from an animal model (e.g., guinea pig, rat).

-

Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Connect the tissues to an isometric force transducer to record changes in muscle tension.

-

Induce contraction with a muscarinic agonist (e.g., acetylcholine or carbachol).

-

In parallel experiments, pre-incubate the tissues with varying concentrations of this compound before adding the agonist.

-

Construct concentration-response curves and determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

-

-

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of an anticholinergic drug.

In Vivo Studies

-

Animal Models of Bronchoconstriction:

-

Objective: To evaluate the efficacy of this compound in a living organism.

-

Methodology:

-

Use an appropriate animal model (e.g., anesthetized, mechanically ventilated guinea pigs).

-

Administer a bronchoconstricting agent (e.g., intravenous acetylcholine or methacholine) and measure the increase in airway resistance.

-

In a separate group of animals, administer this compound (e.g., via inhalation or intratracheal instillation) prior to the bronchoconstrictor challenge.

-

Measure the degree of inhibition of the bronchoconstrictor response.

-

Determine the dose-response relationship and the duration of action.

-

-

Synthesis and Manufacturing

Potential Therapeutic Applications and Future Directions

As a bronchodilator, this compound's primary therapeutic application would be in the management of obstructive airway diseases such as:

-

Chronic Obstructive Pulmonary Disease (COPD): Anticholinergics are a cornerstone of COPD therapy.

-

Asthma: While beta-agonists are the primary relievers, anticholinergics can be used as an add-on therapy, particularly in severe exacerbations.

Further research would be necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation would include:

-

Comprehensive preclinical studies to establish its full pharmacological profile.

-

Toxicology and safety pharmacology studies.

-

Clinical trials to evaluate its efficacy, safety, and optimal dosing in human subjects.

Conclusion

This compound (CAS: 129109-88-2) is a bronchodilator that, based on its chemical structure, is presumed to function as a muscarinic receptor antagonist. While specific experimental data on this compound is scarce in publicly accessible literature, this guide provides a technical overview based on the established principles of anticholinergic pharmacology. The provided hypothetical mechanisms, pathways, and experimental outlines serve as a foundational framework for researchers and drug development professionals interested in this and similar molecules. Further empirical studies are essential to fully characterize the pharmacological properties and therapeutic utility of this compound.

References

Preclinical Research on Ilmetropium Iodide: A Technical Guide

Disclaimer: Publicly available preclinical research data on a compound specifically named "Ilmetropium iodide" is scarce. The "-tropium" suffix suggests it belongs to the class of muscarinic acetylcholine receptor antagonists. To fulfill the structural and content requirements of this request, this guide will focus on a well-characterized and structurally related compound, Ipratropium bromide , as a representative example of preclinical research in this drug class. The methodologies and data presentation herein serve as a template for what a comprehensive preclinical guide would entail.

Introduction to Muscarinic Antagonists and Ipratropium Bromide

Muscarinic acetylcholine receptor antagonists are a class of drugs that competitively inhibit the action of acetylcholine at muscarinic receptors. This blockade leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate. Ipratropium bromide is a non-selective, quaternary ammonium muscarinic antagonist. Due to its charged nature, it has poor systemic absorption when inhaled, making it a valuable agent for the treatment of respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma, with minimal systemic side effects.

Pharmacodynamics

The primary pharmacodynamic effect of ipratropium bromide is the inhibition of muscarinic receptors. Its activity has been characterized across various receptor subtypes and in different preclinical models.

Receptor Binding Affinity

The affinity of ipratropium bromide for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through radioligand binding assays. These experiments typically involve incubating cell membranes expressing a specific receptor subtype with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (ipratropium bromide). The concentration of ipratropium that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Ipratropium Bromide

| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |

| Human M1 | CHO-K1 | [3H]-NMS | 0.15 | |

| Human M2 | CHO-K1 | [3H]-NMS | 0.23 | |

| Human M3 | CHO-K1 | [3H]-NMS | 0.12 | |

| Human M4 | CHO-K1 | [3H]-NMS | 0.18 | |

| Human M5 | CHO-K1 | [3H]-NMS | 0.20 | |

| Note: CHO-K1 refers to Chinese Hamster Ovary cells. [3H]-NMS is [3H]-N-methylscopolamine. |

In Vitro Functional Activity

The antagonist activity of ipratropium bromide is further assessed in functional assays that measure the drug's ability to inhibit agonist-induced cellular responses. A common method is the inositol phosphate accumulation assay, where the inhibition of a Gq-coupled receptor (like M1, M3, M5) response to an agonist (e.g., carbachol) is quantified.

Table 2: In Vitro Functional Antagonism of Ipratropium Bromide

| Receptor Subtype | Assay Type | Agonist | pA2 Value | Reference |

| Guinea Pig M3 | Isolated Trachea Contraction | Carbachol | 9.0 | |

| Human M1 | Inositol Phosphate Assay | Acetylcholine | 9.4 | |

| Human M3 | Inositol Phosphate Assay | Acetylcholine | 9.7 | |

| Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of ipratropium bromide has been evaluated in various animal models. Its quaternary ammonium structure significantly limits its ability to cross biological membranes.

ADME Parameters

Following administration, pharmacokinetic parameters are determined by measuring drug concentrations in plasma and other tissues over time.

Table 3: Pharmacokinetic Parameters of Ipratropium Bromide in Rats (Intravenous Administration)

| Parameter | Unit | Value | Reference |

| Half-life (t½) | hours | 1.6 | |

| Volume of Distribution (Vd) | L/kg | 2.9 | |

| Clearance (CL) | L/hr/kg | 1.2 | |

| Bioavailability (Inhalation) | % | < 10 |

Toxicology

Preclinical safety and toxicology studies are crucial for identifying potential adverse effects. These studies are conducted in compliance with regulatory guidelines.

Acute and Chronic Toxicity

Acute toxicity is typically assessed by determining the LD50 (the dose lethal to 50% of the test animals). Chronic toxicity studies involve repeated drug administration over an extended period to evaluate long-term effects.

Table 4: Acute Toxicity of Ipratropium Bromide

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous | 17.5 mg/kg | |

| Rat | Intravenous | 22.5 mg/kg | |

| Mouse | Oral | 1001 mg/kg | |

| Rat | Oral | 1663 mg/kg |

Experimental Protocols and Visualizations

Receptor Binding Assay Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathway (M3 Receptor)

Ipratropium bromide acts as an antagonist at the M3 muscarinic receptor, which is coupled to the Gq G-protein. The diagram below shows the signaling cascade that is inhibited by ipratropium.

Caption: M3 muscarinic receptor signaling pathway and point of inhibition.

In Vivo Bronchoprotection Study Workflow

To assess the efficacy of an inhaled bronchodilator like ipratropium, a bronchoprotection study in an animal model (e.g., guinea pig) is often performed.

Caption: Workflow for an in vivo bronchoprotection study.

In Vitro Characterization of Ilmetropium Iodide: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific quantitative in vitro characterization data for Ilmetropium iodide. This guide provides a representative technical overview based on the established pharmacology of its drug class, quaternary ammonium muscarinic receptor antagonists. The experimental data and protocols detailed below are illustrative of the standard methods used for the characterization of such compounds.

Introduction

This compound is classified as a quaternary ammonium muscarinic receptor antagonist.[1] Compounds in this class are known for their therapeutic use as bronchodilators in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Their mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to the relaxation of airway smooth muscle.[2][3] As a quaternary ammonium compound, this compound is expected to be poorly absorbed systemically, minimizing central nervous system side effects.[1]

Core Mechanism of Action

This compound is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), with the M3 subtype being primarily responsible for mediating bronchoconstriction in the lungs.[2][4] By blocking the binding of acetylcholine to M3 receptors on airway smooth muscle, this compound prevents the downstream signaling cascade that leads to muscle contraction, resulting in bronchodilation.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

Caption: Muscarinic M3 receptor signaling pathway and its inhibition.

Quantitative In Vitro Data (Representative)

The following tables summarize hypothetical, yet representative, quantitative data for a compound like this compound, based on values typically observed for quaternary ammonium muscarinic antagonists.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Representative Ki (nM) |

| M1 | 1.5 |

| M2 | 2.0 |

| M3 | 0.8 |

| M4 | 2.5 |

| M5 | 1.8 |

Ki values represent the dissociation constant for the inhibitor, with lower values indicating higher binding affinity.

Table 2: Functional Antagonist Potency (IC50, nM)

| Assay Type | Cell Line | Representative IC50 (nM) |

| Calcium Flux Assay | CHO-K1 (hM3) | 1.2 |

| Inositol Phosphate Accumulation | HEK293 (hM3) | 1.5 |

| Bronchial Tissue Contraction | Guinea Pig Trachea | 5.0 |

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.[5][6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize muscarinic receptor antagonists are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

-

Radioligand: A specific high-affinity radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the muscarinic receptors.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Objective: To measure the functional potency (IC50) of this compound in blocking agonist-induced intracellular calcium mobilization mediated by the M3 receptor.

Methodology:

-

Cell Culture: CHO or HEK cells stably expressing the human M3 receptor are cultured in appropriate media.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

-

Compound Addition: Increasing concentrations of this compound are added to the cells and pre-incubated for a short period.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, its classification as a quaternary ammonium muscarinic receptor antagonist provides a strong foundation for understanding its expected in vitro pharmacological profile. It is anticipated to be a potent antagonist at muscarinic receptors, particularly the M3 subtype, leading to its therapeutic effect as a bronchodilator. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to definitively characterize its binding affinity and functional potency. Such studies would be essential for a comprehensive understanding of its therapeutic potential and for guiding further drug development efforts.

References

- 1. med1.qu.edu.iq [med1.qu.edu.iq]

- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9: Antimuscarinic Drugs | Pocket Dentistry [pocketdentistry.com]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preclinical Evaluation of Ilmetropium Iodide in Animal Models of COPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] The development of novel therapeutic agents is crucial, and preclinical animal models are essential for evaluating their efficacy and mechanism of action.[2][3] Ilmetropium iodide is a bronchodilator, and this document provides a generalized framework for its preclinical evaluation in established animal models of COPD, based on common methodologies in the field.[4] Due to a lack of specific published studies on this compound in COPD animal models, these protocols are based on established methods for inducing and assessing COPD-like symptoms in animals.[5][6][7]

I. Experimental Protocols

COPD Animal Model Induction

The most common methods for inducing a COPD phenotype in rodents (mice and rats are frequently used) involve exposure to cigarette smoke (CS) or a combination of CS and an inflammatory agent like lipopolysaccharide (LPS).[5][6]

Protocol: Cigarette Smoke and Lipopolysaccharide (LPS) Induced COPD Model in Mice

-

Animal Selection: Use C57BL/6 mice, as they are a commonly used strain in COPD research.[5] House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

-

COPD Induction:

-

Cigarette Smoke Exposure: Expose mice to whole-body cigarette smoke from 5 cigarettes for 1 hour, twice daily, 5 days a week for 12 weeks.

-

LPS Administration: On day 1 of weeks 4, 8, and 12, administer a single intranasal dose of LPS (10 µg in 50 µL of sterile saline) to induce an inflammatory response that mimics exacerbations.[6]

-

-

Control Group: A control group of mice should be exposed to room air under the same conditions.

This compound Administration

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO and PEG300, as per general guidelines for in vivo studies).[8]

-

Route of Administration: For a bronchodilator, direct administration to the lungs is often preferred. Intratracheal instillation or nebulization are suitable methods.

-

Dosing and Treatment Schedule:

-

Begin treatment with this compound after the initial 4 weeks of COPD induction.

-

Administer the drug once daily, 30 minutes prior to cigarette smoke exposure.

-

Include a vehicle control group (COPD model animals receiving the vehicle solution without this compound).

-

Multiple dose groups (e.g., low, medium, and high dose) are recommended to assess dose-response effects.

-

-

Study Groups:

-

Group 1: Room Air Exposure + Vehicle

-

Group 2: CS + LPS Exposure + Vehicle

-

Group 3: CS + LPS Exposure + Low-dose this compound

-

Group 4: CS + LPS Exposure + Medium-dose this compound

-

Group 5: CS + LPS Exposure + High-dose this compound

-

Assessment of COPD Pathophysiology

1.3.1 Lung Function Measurement

-

At the end of the 12-week period, assess lung function using a whole-body plethysmography system.

-

Measure key parameters such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1). The FEV1/FVC ratio is a critical indicator of airflow limitation.

1.3.2 Bronchoalveolar Lavage (BAL) Fluid Analysis

-

Euthanize the animals and perform a bronchoalveolar lavage with sterile PBS.

-

Centrifuge the BAL fluid and use the supernatant for cytokine analysis.

-

Resuspend the cell pellet for total and differential cell counts (macrophages, neutrophils, lymphocytes).

1.3.3 Histopathological Analysis

-

Perfuse the lungs and fix them in 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

-

Quantify emphysema by measuring the mean linear intercept.

1.3.4 Cytokine Analysis

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the BAL fluid supernatant and lung homogenates using ELISA or a multiplex assay.

II. Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the described experiments.

Table 1: Effects of this compound on Lung Function

| Group | Treatment | FVC (mL) | FEV1 (mL) | FEV1/FVC (%) |

| 1 | Room Air + Vehicle | |||

| 2 | CS + LPS + Vehicle | |||

| 3 | CS + LPS + Low-dose this compound | |||

| 4 | CS + LPS + Medium-dose this compound | |||

| 5 | CS + LPS + High-dose this compound |

Table 2: Effects of this compound on Inflammatory Cell Infiltration in BAL Fluid

| Group | Treatment | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |

| 1 | Room Air + Vehicle | ||||

| 2 | CS + LPS + Vehicle | ||||

| 3 | CS + LPS + Low-dose this compound | ||||

| 4 | CS + LPS + Medium-dose this compound | ||||

| 5 | CS + LPS + High-dose this compound |

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid

| Group | Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| 1 | Room Air + Vehicle | |||

| 2 | CS + LPS + Vehicle | |||

| 3 | CS + LPS + Low-dose this compound | |||

| 4 | CS + LPS + Medium-dose this compound | |||

| 5 | CS + LPS + High-dose this compound |

Table 4: Effects of this compound on Lung Histopathology

| Group | Treatment | Mean Linear Intercept (µm) | Inflammation Score | Mucus Production Score |

| 1 | Room Air + Vehicle | |||

| 2 | CS + LPS + Vehicle | |||

| 3 | CS + LPS + Low-dose this compound | |||

| 4 | CS + LPS + Medium-dose this compound | |||

| 5 | CS + LPS + High-dose this compound |

III. Visualizations: Signaling Pathways and Workflows

Caption: General experimental workflow for a preclinical COPD animal study.

References

- 1. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COPD: preclinical models and emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]

- 8. This compound | TargetMol [targetmol.com]

Preparing Ilmetropium Iodide Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmetropium iodide is a quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Due to its bronchodilatory properties, it is a compound of interest in respiratory research.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a research setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀INO₃ | [2] |

| Molecular Weight | 459.36 g/mol | [2] |

| CAS Number | 129109-88-2 | [2] |

| Appearance | Solid powder | [2][3] |

| Solubility | Soluble in DMSO (up to 60 mg/mL) | [2] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (In Solvent) | -80°C for up to 1 year | [2] |

Data Presentation: Muscarinic Receptor Binding Profile

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The binding affinity of this compound to these receptor subtypes is a critical parameter for understanding its pharmacological profile.

Table of Muscarinic Receptor Antagonist Binding Affinities (for comparative purposes)

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Atropine | 1.1 | 1.8 | 1.3 | 1.1 | 1.3 |

| Ipratropium bromide | 2.0 | 3.3 | 1.0 | 2.5 | 1.6 |

| Tiotropium bromide | 1.3 | 2.3 | 0.4 | 1.6 | 1.0 |

| Glycopyrrolate | 2.5 | 4.0 | 0.5 | 3.2 | 2.0 |

This data is compiled from various sources for illustrative purposes and direct comparison of Ki values should be made with caution due to differing experimental conditions.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptor subtypes primarily couple through Gq proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple through Gi proteins, inhibiting adenylyl cyclase.

References

Application Notes and Protocols for Preclinical Administration of Ilmetropium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmetropium iodide is a quaternary ammonium compound with potential therapeutic applications as a bronchodilator.[1][2] Its chemical structure (C₂₀H₃₀INO₃) suggests that it functions as a muscarinic receptor antagonist, a class of drugs that competitively inhibit the action of acetylcholine at muscarinic receptors.[3][4] This mode of action is pivotal in the relaxation of airway smooth muscle, making it a candidate for treating respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[5][6] As a quaternary ammonium compound, this compound is expected to have limited systemic absorption and reduced central nervous system effects due to its charged nature, which hinders its ability to cross biological membranes like the blood-brain barrier.[7][8]

These application notes provide a comprehensive overview of the proposed preclinical administration and evaluation of this compound, drawing upon established methodologies for analogous quaternary ammonium muscarinic antagonists. The following sections detail its mechanism of action, protocols for key in vitro and in vivo experiments, and representative data presented in a structured format.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is hypothesized to exert its bronchodilatory effects by blocking muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces bronchoconstriction by binding to M3 muscarinic receptors. By competitively antagonizing these receptors, this compound prevents this binding, leading to smooth muscle relaxation and dilation of the airways. The quaternary ammonium structure likely confers a degree of selectivity for peripheral versus central muscarinic receptors.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on typical values observed for other quaternary ammonium muscarinic antagonists in preclinical studies.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

| Receptor Subtype | This compound (Hypothetical) | Ipratropium (Reference) |

| M1 (neuronal) | 2.5 | 1.8 |

| M2 (cardiac) | 5.0 | 3.5 |

| M3 (smooth muscle) | 0.8 | 1.0 |

| M4 (CNS) | 15.0 | 12.0 |

| M5 (CNS) | 20.0 | 18.0 |

Table 2: In Vivo Bronchoprotective Efficacy in a Guinea Pig Model (ED₅₀)

| Challenge Agent | Route of Administration | This compound (µg/kg, Hypothetical) |

| Acetylcholine | Intratracheal | 5.2 |

| Histamine | Intratracheal | 15.8 |

| Ovalbumin (sensitized) | Inhalation | 25.4 |

Table 3: Pharmacokinetic Parameters in Rats Following Intratracheal Administration (10 µg/kg)

| Parameter | Unit | This compound (Hypothetical) |

| Cmax (plasma) | ng/mL | 0.5 |

| Tmax | hours | 0.25 |

| AUC (0-t) | ng*h/mL | 1.2 |

| Half-life (t½) | hours | 2.5 |

| Bioavailability | % | < 5 |

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing human M1, M2, M3, M4, and M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, [³H]-NMS, and either buffer (for total binding), a high concentration of a known antagonist like atropine (for non-specific binding), or the test compound (this compound).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.

Protocol 2: In Vivo Bronchoprotection Assay in Guinea Pigs

Objective: To evaluate the efficacy of this compound in preventing bronchoconstriction induced by various stimuli.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

Procedure:

-

Anesthetize the guinea pigs (e.g., with a combination of ketamine and xylazine).

-

Intubate the animals and connect them to a ventilator to measure airway resistance and compliance.

-

Administer this compound or vehicle via intratracheal instillation or inhalation.

-

After a predetermined pretreatment time (e.g., 30 minutes), challenge the animals with a bronchoconstrictor agent (e.g., intravenous acetylcholine or inhaled histamine).

-

Record the changes in airway resistance.

-

Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound.

-

Determine the ED₅₀ (the dose required to produce 50% of the maximal protective effect).

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intratracheal administration.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

-

Administer a single dose of this compound (e.g., 10 µg/kg) via intratracheal instillation to a cohort of rats.

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

To determine bioavailability, a separate cohort would receive an intravenous administration of this compound for comparison.

Safety and Toxicology

Preclinical safety evaluation of this compound should include acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent). Key assessments should include:

-

Clinical observations

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Urinalysis

-

Gross pathology and histopathology of major organs

Given its classification as a quaternary ammonium compound, particular attention should be paid to local tolerance at the site of administration (the respiratory tract) and potential cardiovascular effects (e.g., changes in heart rate and blood pressure) due to any systemic exposure and action on M2 receptors.

Conclusion

This compound, as a putative quaternary ammonium muscarinic antagonist, holds promise as a therapeutic agent for respiratory diseases. The protocols and data presented here, based on established preclinical models for this drug class, provide a robust framework for its initial investigation. These studies are essential to characterize its pharmacological profile, establish a dose-response relationship, and assess its safety margin before advancing to clinical development.

References

- 1. medkoo.com [medkoo.com]

- 2. 化合物 this compound|T27594|TargetMol - ChemicalBook [m.chemicalbook.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 7. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 8. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Muscarinic Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Dysregulation of muscarinic receptor signaling is implicated in a variety of pathological conditions, making them important therapeutic targets. Muscarinic antagonists are clinically used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[2]

There are five subtypes of muscarinic receptors, designated M1 through M5, which are categorized into two main functional groups based on their G protein coupling. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations.[3][4] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

This document provides detailed application notes and protocols for various cell-based assays used to identify and characterize muscarinic antagonists.

Muscarinic Receptor Signaling Pathways

The distinct signaling pathways initiated by the two subgroups of muscarinic receptors form the basis for the functional cell-based assays used to screen for antagonists.

Key Cell-Based Assays for Muscarinic Antagonists

Several types of cell-based assays are commonly employed to screen for and characterize muscarinic antagonists. The choice of assay depends on the receptor subtype of interest and the desired endpoint.

Calcium Flux Assays

Calcium flux assays are ideal for identifying antagonists of the Gq/11-coupled M1, M3, and M5 receptors. These assays measure changes in intracellular calcium concentration following receptor activation. Antagonists will block the agonist-induced increase in intracellular calcium.

Experimental Workflow:

Detailed Protocol:

-

Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M3 muscarinic receptor into 96-well or 384-well black, clear-bottom plates at a density of 50,000 cells per well.[6] Culture the cells overnight to allow for attachment.

-

Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a buffer solution for 45-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of the test antagonist compounds to the wells. Also include a known antagonist, such as atropine (10 nM), as a positive control, and a vehicle control (e.g., DMSO).[6] Incubate the plate for a predetermined time (e.g., 5-30 minutes) at room temperature.

-

Agonist Stimulation: Add a known muscarinic agonist, such as carbachol or oxotremorine, at a concentration that elicits a submaximal response (EC80) to all wells.[7]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Assays

Cyclic AMP (cAMP) assays are used to screen for antagonists of the Gi/o-coupled M2 and M4 receptors. These assays measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. Antagonists will reverse the agonist-induced decrease in cAMP.

Experimental Workflow:

Detailed Protocol:

-

Cell Plating: Seed cells stably expressing the M2 or M4 receptor (e.g., CHO-M2) into 96-well plates and culture overnight.

-

Pre-treatment: Aspirate the culture medium and pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

Compound and Forskolin Addition: Add the test antagonist compounds along with forskolin, an adenylyl cyclase activator, to stimulate basal cAMP production.

-

Agonist Stimulation: Add a known M2/M4 agonist (e.g., carbachol) to the wells and incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The antagonist activity is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate IC50 values from the concentration-response curves.

Reporter Gene Assays

Reporter gene assays are versatile and can be adapted for all muscarinic receptor subtypes.[8] These assays involve the use of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.[8] For instance, for M1, M3, and M5 receptors, a reporter construct with a Nuclear Factor of Activated T-cells (NFAT) response element can be used, as NFAT is activated by calcium signaling.[9][10]

Experimental Workflow:

Detailed Protocol:

-